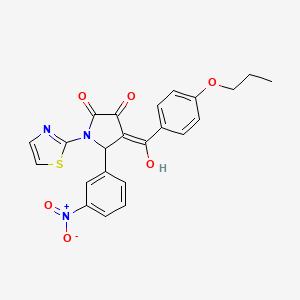
ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a conjugated diene system, a carbamoyl group, and a dimethylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2E,4E)-2,4-hexadienoate with dimethylamine and a carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may be catalyzed by a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the conjugated diene system.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The conjugated diene system can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents can be employed in addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides or esters.
科学研究应用
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism by which ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, while the carbamoyl and dimethylamino groups can interact with biological molecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.
相似化合物的比较
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4E)-2,4-hexadienoate: Lacks the carbamoyl and dimethylamino groups, making it less versatile in chemical reactions.
Ethyl (2E,4E)-2-carbamoyl-5-aminohexa-2,4-dienoate: Contains an amino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
Ethyl (2E,4E)-2-carbamoyl-5-(methylamino)hexa-2,4-dienoate: Similar structure but with a methylamino group, which may result in different chemical and biological properties.
属性
IUPAC Name |
ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-11(15)9(10(12)14)7-6-8(2)13(3)4/h6-7H,5H2,1-4H3,(H2,12,14)/b8-6+,9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGSXHPWJTRRJ-CDJQDVQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)N(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C(\C)/N(C)C)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5479482.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5479488.png)
![4-CHLORO-1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5479489.png)
![N-[(1S,2R)-2-[[1-(2-chlorophenyl)piperidin-4-yl]amino]cyclobutyl]-1-methylpyrrole-2-carboxamide](/img/structure/B5479495.png)
![5-[(cycloheptylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5479500.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)acetamide](/img/structure/B5479503.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5479509.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-chromanecarboxamide dihydrochloride](/img/structure/B5479531.png)
![(4E)-4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B5479547.png)

![N-(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5479569.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5479574.png)
![(2-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]carbonyl}phenyl)methylamine](/img/structure/B5479581.png)
